molecular formula C20H22O5 B1420936 ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate CAS No. 1303890-20-1

ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Cat. No.: B1420936
CAS No.: 1303890-20-1
M. Wt: 342.4 g/mol
InChI Key: XXLMHBSEKREMAQ-LJQANCHMSA-N
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Description

Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is an organic compound with a complex structure that includes ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate typically involves esterification and etherification reactions. One common method is the esterification of (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Hydrolysis: (3R)-3-hydroxy-3-[4-(benzyloxy)phenyl]propanoic acid and ethanol.

    Oxidation: Benzaldehyde derivative.

    Reduction: (3R)-3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanol.

Scientific Research Applications

Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate can be compared with similar compounds such as:

    Ethyl (3R)-3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

    Ethyl (3R)-3-(acetyloxy)-3-[4-(methoxy)phenyl]propanoate: Contains a methoxy group instead of a benzyloxy group, potentially altering its biological interactions and activity.

Properties

IUPAC Name

ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMHBSEKREMAQ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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